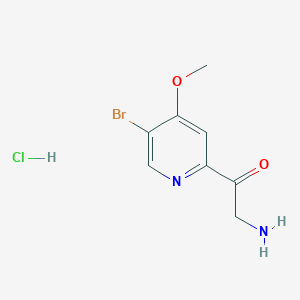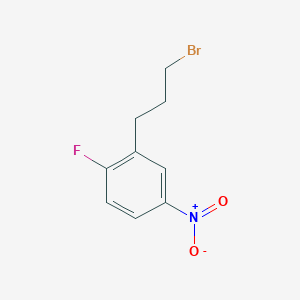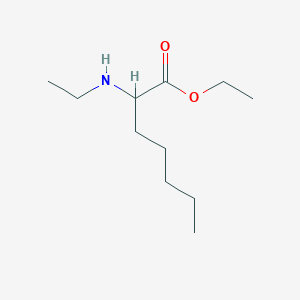
Ethyl 2-(ethylamino)heptanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(ethylamino)heptanoate: is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in the flavor and fragrance industries. This particular compound is synthesized from heptanoic acid and ethanol, resulting in a structure that includes both an ester functional group and an ethylamino substituent.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 2-(ethylamino)heptanoate can be synthesized through the esterification of heptanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Heptanoic acid+Ethanol→Ethyl 2-(ethylamino)heptanoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is then purified through distillation or other separation techniques to obtain the desired ester.
化学反应分析
Types of Reactions: Ethyl 2-(ethylamino)heptanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to heptanoic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Nucleophiles such as halides, under appropriate conditions.
Major Products Formed:
Hydrolysis: Heptanoic acid and ethanol.
Reduction: Ethyl 2-(ethylamino)heptanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-(ethylamino)heptanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester and ethylamino functionalities into molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of flavors and fragrances due to its pleasant odor.
作用机制
The mechanism of action of ethyl 2-(ethylamino)heptanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing heptanoic acid and ethanol. The ethylamino group can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules.
相似化合物的比较
Ethyl heptanoate: Similar ester structure but lacks the ethylamino group.
Methyl 2-(ethylamino)heptanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-(methylamino)heptanoate: Similar structure but with a methylamino group instead of an ethylamino group.
Uniqueness: this compound is unique due to the presence of both an ester and an ethylamino group, which allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs. This dual functionality makes it a valuable compound in various fields of research and industry.
属性
分子式 |
C11H23NO2 |
|---|---|
分子量 |
201.31 g/mol |
IUPAC 名称 |
ethyl 2-(ethylamino)heptanoate |
InChI |
InChI=1S/C11H23NO2/c1-4-7-8-9-10(12-5-2)11(13)14-6-3/h10,12H,4-9H2,1-3H3 |
InChI 键 |
RWHSIRUSEVNJAI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C(=O)OCC)NCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13515636.png)

![Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13515658.png)
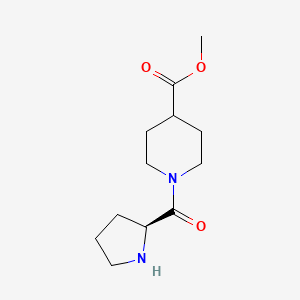

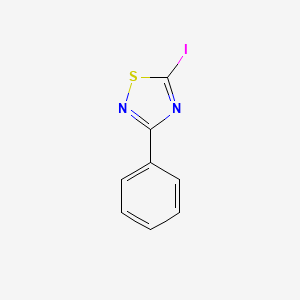
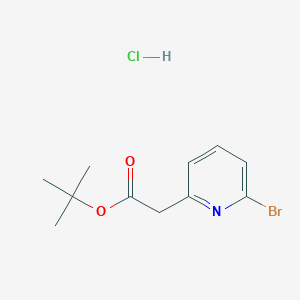
![3-(3-Bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13515683.png)
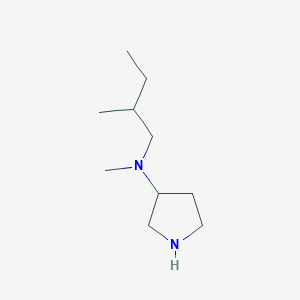
![6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylic acid](/img/structure/B13515686.png)


